1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a compound that features a cyclopropane ring, a cyano group, and a thiophene moiety
Mechanism of Action
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Amide Group
The compound contains an amide group, which is typically formed when a carboxylic acid reacts with an amine . Amides are an important functional group and essential component of many pharmaceuticals, natural products, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(thiophen-2-yl)ethylamine in the presence of a dehydrating agent to form the corresponding amide. The cyano group can be introduced through a subsequent reaction with a suitable cyanating agent. Common reaction conditions include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted amides or nitriles.
Scientific Research Applications
1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-cyano-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
- 1-cyano-N-(2-(furan-2-yl)ethyl)cyclopropanecarboxamide
- 1-cyano-N-(2-(pyridin-2-yl)ethyl)cyclopropanecarboxamide
Uniqueness
1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyano-N-(2-thiophen-2-ylethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-8-11(4-5-11)10(14)13-6-3-9-2-1-7-15-9/h1-2,7H,3-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIDBVTYODDNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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